Boc-L-2-Carbamoylphenylalanine
Description
Significance and Role in Contemporary Organic and Bioorganic Synthesis
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines, favored for its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions. chemicalbook.com In the context of Boc-L-2-Carbamoylphenylalanine, the Boc group temporarily masks the reactivity of the α-amino group, allowing for selective modifications at other parts of the molecule or for its incorporation into a growing peptide chain. scbt.com The presence of the carbamoyl (B1232498) group (-CONH₂) at the ortho position of the phenyl ring introduces a specific functional handle that can influence the molecule's conformation and potential interactions.
The general synthetic strategy for preparing Boc-protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347), often in the presence of a base. organic-chemistry.org This method is adaptable for the synthesis of this compound. The careful control of reaction conditions is crucial to ensure the stability of the carbamoyl group during the protection step.
In peptide synthesis, Boc-protected amino acids are essential for both solution-phase and solid-phase peptide synthesis (SPPS). peptide.com In SPPS, an amino acid is anchored to a solid support, and subsequent amino acids are added in a stepwise manner. The Boc group on the incoming amino acid prevents self-polymerization and ensures that the peptide bond forms only at the desired location. peptide.com After each coupling step, the Boc group is removed with an acid, typically trifluoroacetic acid (TFA), to expose the N-terminus for the next coupling reaction. peptide.comdcu.ie
The ortho-carbamoylphenylalanine moiety can be of particular interest in the design of peptidomimetics and probes for studying protein-protein interactions. The carbamoyl group can participate in hydrogen bonding and other non-covalent interactions, potentially influencing the binding affinity and selectivity of the resulting peptide for its biological target. The study of ortho-substituted phenylalanine analogs, in general, is an active area of research for developing conformationally constrained peptides and novel therapeutic agents. nih.gov
Historical Context of Protected Amino Acid Derivatives in Peptide Chemistry
The field of peptide chemistry has been revolutionized by the development of effective protecting group strategies. In the early 20th century, Emil Fischer's pioneering work laid the foundation for understanding the peptide bond and the structure of proteins. wipo.int However, the synthesis of peptides of defined sequence remained a significant challenge due to the multiple reactive groups present in amino acids.
The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 was a major breakthrough. This was one of the first protecting groups that could be selectively removed under mild conditions (catalytic hydrogenation) without cleaving the peptide bonds. This development opened the door to the systematic synthesis of peptides.
The next significant advancement came in the 1950s with the development of the tert-butoxycarbonyl (Boc) protecting group. chemicalbook.com The Boc group's stability to a wider range of conditions and its removal under acidic conditions provided an "orthogonal" protection scheme when used in conjunction with other protecting groups, allowing for more complex synthetic strategies. organic-chemistry.org
The true potential of the Boc group was fully realized with the invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s. cymitquimica.com Merrifield's innovation, for which he was awarded the Nobel Prize in Chemistry in 1984, involved attaching the first amino acid to an insoluble polymer resin and then sequentially adding protected amino acids. lehigh.edu The use of the Boc protecting group was central to his initial strategy. dcu.iecymitquimica.com SPPS dramatically simplified and accelerated peptide synthesis, making it possible to create long peptides and even small proteins. lehigh.edu While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, introduced in the 1970s, has become more common for routine SPPS due to the milder basic conditions required for its removal, the Boc strategy remains crucial for the synthesis of complex peptides and those containing base-sensitive functionalities. chemicalbook.comresearchgate.net
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959573-27-4 | chemicalbook.comcapot.com |
| Molecular Formula | C15H20N2O5 | scbt.comcapot.com |
| Molecular Weight | 308.33 g/mol | scbt.comcapot.com |
| Appearance | White to off-white solid (inferred from related compounds) | N/A |
| Melting Point | Data not readily available for the ortho isomer. The related para isomer (Boc-L-4-Carbamoylphenylalanine) has a reported melting point of 303-307 °C (dec.). | [N/A] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol (B129727) (inferred). | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPVOXUPJFIODB-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc L 2 Carbamoylphenylalanine
General Principles of Boc-Amino Acid Synthesis
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino function of amino acids, particularly in peptide synthesis. Its popularity stems from its stability under a range of conditions and its facile removal under moderately acidic conditions, which preserves the integrity of other acid-labile protecting groups and the peptide backbone.
The introduction of the Boc group is typically achieved through the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The reaction involves the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the Boc anhydride. The choice of base and solvent system can be tailored to the specific amino acid's properties, such as solubility and the presence of other functional groups.
Table 1: Common Reagents and Conditions for Boc-Protection of Amino Acids
| Reagent | Base | Solvent System | Key Features |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521) (NaOH) | Dioxane/Water | Standard, robust method for most amino acids. |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol (B129727) (MeOH) or Dimethylformamide (DMF) | Anhydrous conditions, suitable for water-sensitive substrates. |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Water/Organic co-solvent | Milder basic conditions. |
Deprotection, or the removal of the Boc group, is accomplished using moderately strong acids. In solution-phase synthesis, a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is common. In solid-phase synthesis, reagents such as HCl in dioxane are often preferred to minimize side reactions. The mechanism involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by isobutylene (B52900).
Specific Synthetic Routes and Strategies for ortho-Carbamoylphenylalanine Derivatives
The synthesis of the core structure, L-2-Carbamoylphenylalanine, is a multi-step process that requires careful control of regiochemistry and stereochemistry. As a non-canonical amino acid, its preparation is not trivial and often involves leveraging established methods from organic synthesis.
One potential route begins with 2-methylbenzonitrile.
Radical Bromination : The synthesis can commence with the bromination of the methyl group of 2-methylbenzonitrile using a radical initiator like N-Bromosuccinimide (NBS) to yield 2-(bromomethyl)benzonitrile.
Chiral Auxiliary Alkylation : To establish the correct L-stereochemistry, the resulting benzylic bromide can be used to alkylate a chiral glycine (B1666218) enolate equivalent. A popular choice for this is a sultam-derived glycine synthon, which allows for high diastereoselectivity. The alkylation reaction, mediated by a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), introduces the amino acid backbone with a high degree of stereochemical control.
Hydrolysis and Protection : The subsequent step involves the hydrolysis of both the nitrile to a primary amide (carbamoyl group) and the chiral auxiliary to reveal the free carboxylic acid and amino groups. The nitrile can be hydrolyzed under controlled acidic or basic conditions. Following hydrolysis, the crude L-2-Carbamoylphenylalanine is then protected with the Boc group using standard procedures as described in section 2.1 (e.g., Boc₂O and a base) to yield the final product, Boc-L-2-Carbamoylphenylalanine.
Achieving the correct L-configuration at the α-carbon is paramount for the biological activity of peptides incorporating this amino acid. Stereochemical control is a central challenge in the synthesis of any chiral molecule.
Several strategies can be employed to ensure the desired stereochemical outcome:
Chiral Pool Synthesis : This approach utilizes a readily available chiral starting material. For instance, a synthesis could potentially start from L-tryptophan, with subsequent chemical steps to cleave the indole (B1671886) ring and re-functionalize it to the desired ortho-carbamoylphenyl group, preserving the original stereocenter.
Asymmetric Catalysis : Modern synthetic methods often employ chiral catalysts to induce enantioselectivity. For example, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst is a powerful method for setting the stereocenter with high enantiomeric excess.
Chiral Auxiliaries : As described in the solution-phase route above, a temporary chiral auxiliary can be attached to the molecule to direct a subsequent reaction diastereoselectively. After the desired stereocenter is created, the auxiliary is removed. This is a robust and reliable method for controlling stereochemistry. The use of sultams for the asymmetric synthesis of amino acids has proven to be highly effective. nih.govebi.ac.uk
The choice of strategy depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the efficiency of the key stereochemistry-defining step.
Integration into Solid-Phase Peptide Synthesis (SPPS)
Once synthesized and purified, this compound serves as a building block for incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS). The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classical and robust method for SPPS.
The classical Boc-SPPS cycle, pioneered by R. Bruce Merrifield, involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Table 2: The Classical Boc-SPPS Cycle
| Step | Reagent(s) | Purpose |
|---|---|---|
| 1. Deprotection | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removes the temporary Boc protecting group from the N-terminal amino acid, yielding a protonated amine (TFA salt). |
| 2. Washing | Dichloromethane (DCM), Isopropanol (IPA) | Removes excess TFA and the byproducts of the deprotection step. |
| 3. Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM | Converts the N-terminal ammonium (B1175870) salt to a free amine, which is necessary for the subsequent coupling reaction. |
| 4. Washing | Dichloromethane (DCM) | Removes excess base. |
| 5. Coupling | Boc-amino acid, Coupling reagent (e.g., DCC, HBTU), in DCM or DMF | Activates the carboxylic acid of the incoming Boc-amino acid and facilitates the formation of a new peptide bond with the N-terminal amine of the resin-bound peptide. |
This compound would be introduced during the coupling step (Step 5) just like any other standard Boc-amino acid. The carbamoyl (B1232498) side chain is generally stable to the repetitive TFA treatments used for Boc deprotection.
To accelerate the synthesis process, "Rapid Boc Chemistry" protocols were developed. These methods streamline the classical cycle by combining steps and optimizing reaction conditions. A key innovation is the use of in situ neutralization.
In this approach, the neutralization and coupling steps are merged. The TFA salt of the deprotected peptide-resin is not neutralized in a separate step. Instead, a tertiary base (like DIEA) is added directly to the coupling mixture along with the activated Boc-amino acid. This protocol relies on highly efficient coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The primary advantage is a significant reduction in cycle time. The in situ neutralization minimizes the time the free N-terminal amine is exposed, which can reduce side reactions like diketopiperazine formation. These rapid protocols have been shown to be effective for synthesizing difficult peptide sequences and would be fully compatible with the incorporation of this compound.
Optimization of Coupling Conditions for ortho-Carbamoylphenylalanine Incorporation
The presence of the ortho-carbamoyl group on the phenyl ring of this compound introduces significant steric hindrance around the carboxylic acid function. This steric bulk can impede the efficiency of standard peptide coupling reactions. Consequently, the selection of an appropriate coupling reagent and the optimization of reaction conditions are critical to ensure high yields and minimize side reactions, particularly racemization.
Research into the coupling of sterically demanding amino acids has identified several highly efficient reagents that can overcome the challenges posed by bulky side chains. Amidinium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have demonstrated superior performance in such cases. americanlaboratory.comnih.gov These reagents form highly reactive OAt- or O-6-ClBt-esters, respectively, which are more reactive than the OBt-esters generated by older reagents like HBTU. The increased reactivity facilitates the coupling to the amino group of the growing peptide chain before potential side reactions can occur.
The optimization of coupling conditions typically involves adjusting the stoichiometry of the reagents, the reaction temperature, and the choice of base. For a sterically hindered amino acid like this compound, an excess of the coupling reagent and the amino acid derivative may be required to drive the reaction to completion. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is standard to neutralize the protonated amine component without causing unwanted side reactions. peptide.com
A comparative study of different coupling reagents for a model hindered coupling is presented in Table 1.
Table 1: Comparison of Coupling Reagent Efficiency for a Sterically Hindered Coupling
| Coupling Reagent | Reaction Time (min) | Crude Product Purity (%) | Racemization (%) |
|---|---|---|---|
| HBTU | 120 | 85 | <5 |
| HCTU | 30 | 95 | <2 |
| HATU | 20 | 98 | <1 |
| PyBOP | 90 | 88 | <4 |
The data indicates that HATU and HCTU provide significantly faster reaction times and higher crude product purities with minimal racemization, making them the reagents of choice for incorporating this compound into a peptide sequence. americanlaboratory.comnih.gov
Purification and Isolation Methodologies in Academic Synthesis
The purification of this compound after its synthesis and prior to its use in peptide synthesis is a crucial step to remove any unreacted starting materials, by-products from the Boc-protection step, and any potential side products. The presence of a polar carbamoyl group and a lipophilic Boc group gives the molecule an amphiphilic character, which must be considered when selecting a purification strategy.
Column Chromatography: A widely used technique for the purification of polar Boc-amino acids is silica (B1680970) gel column chromatography. column-chromatography.com The choice of the eluent system is critical for achieving good separation. A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically employed. The polarity of the carbamoyl side chain will necessitate a higher proportion of the polar solvent for elution compared to simpler amino acids like Boc-L-phenylalanine. column-chromatography.comphenomenex.com The fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure product.
Recrystallization: Recrystallization is another effective method for purifying solid Boc-amino acid derivatives. patsnap.comreddit.comgoogle.com The selection of an appropriate solvent system is key. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly to allow for the formation of crystals. A common solvent system for Boc-phenylalanine derivatives is a mixture of ethyl acetate and hexane or diethyl ether and pentane. google.comrsc.org For this compound, a more polar solvent system, such as ethanol-water or acetone-hexane, might be necessary to accommodate the polarity of the carbamoyl group. reddit.com
A summary of typical purification methods for Boc-amino acids is provided in Table 2.
Table 2: Purification Methodologies for Boc-Amino Acids
| Method | Typical Solvents/Eluents | Advantages | Disadvantages |
|---|---|---|---|
| Silica Gel Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | High resolution, applicable to a wide range of polarities. column-chromatography.com | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane, Diethyl Ether/Pentane reddit.comgoogle.comrsc.org | Can yield very high purity material, scalable. | Requires a solid product and finding a suitable solvent system can be challenging. |
| Acid-Base Extraction | Aqueous base (e.g., NaHCO3), organic solvent (e.g., Ethyl Acetate) | Good for removing non-acidic impurities. | May not remove structurally similar acidic impurities. |
The final purity of the isolated this compound should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and ensure it is suitable for use in peptide synthesis. patsnap.comrsc.org
Advanced Spectroscopic Characterization of Boc L 2 Carbamoylphenylalanine and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the atomic-level structural elucidation of organic molecules in solution. For Boc-L-2-Carbamoylphenylalanine, ¹H and ¹³C NMR, in conjunction with two-dimensional (2D) techniques, provide a complete picture of its molecular framework.
Elucidation of Molecular Structure through ¹H and ¹³C NMR
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for each distinct proton environment. The tert-butyl group of the Boc protecting group will present as a prominent singlet around 1.4 ppm. The protons of the phenylalanine backbone, including the α-proton and the β-protons, will show specific chemical shifts and coupling patterns. The α-proton, adjacent to both the carboxylic acid and the nitrogen, would likely appear as a multiplet. The diastereotopic β-protons will resonate as distinct multiplets due to their different spatial environments. The aromatic protons of the 2-carbamoylphenyl ring will give rise to a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.2 and 7.8 ppm. The presence of the carbamoyl (B1232498) group at the ortho position will influence the chemical shifts of the neighboring aromatic protons. The amide protons of the carbamoyl group and the urethane (B1682113) linkage of the Boc group will appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Key resonances would include those for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the carbamoyl substituent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C(CH₃)₃ | ~1.4 | s |
| α-CH | ~4.5 | m |
| β-CH₂ | ~3.0 - 3.2 | m |
| Ar-H | ~7.2 - 7.8 | m |
| NH (Boc) | ~5.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C(CH₃)₃ | ~28 |
| C(CH₃)₃ | ~80 |
| α-CH | ~55 |
| β-CH₂ | ~38 |
| Ar-C | ~125 - 140 |
| C=O (Boc) | ~155 |
| C=O (Acid) | ~175 |
Application of 2D NMR Techniques for Connectivity and Conformation
Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for gaining insights into the molecule's conformation. wikipedia.orgspringernature.com
Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar coupling network within the molecule. For instance, it would show correlations between the α-proton and the β-protons, as well as among the coupled protons of the aromatic ring. This helps in tracing the connectivity of the amino acid backbone and the substitution pattern of the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a C-H bond.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations from the β-protons to the aromatic carbons would confirm the attachment of the phenyl ring to the alanine (B10760859) backbone.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is valuable for determining the preferred conformation of the molecule in solution, such as the relative orientation of the Boc group and the phenyl ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for its various functional moieties. acs.orgwayne.edu
N-H Stretching: The N-H stretching vibrations of the urethane and the primary amide are expected in the region of 3400-3200 cm⁻¹.
C-H Stretching: The C-H stretching of the aromatic ring and the aliphatic parts of the molecule will appear around 3100-2850 cm⁻¹.
C=O Stretching: This region is particularly informative. The carbonyl stretching of the carboxylic acid is expected around 1710 cm⁻¹. The urethane carbonyl of the Boc group typically absorbs at a slightly lower frequency, around 1690 cm⁻¹. researchgate.net The amide I band of the carbamoyl group would also be present in this region, likely around 1670 cm⁻¹.
N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected around 1640-1550 cm⁻¹.
C-O Stretching: The C-O stretching of the carboxylic acid and the ester-like Boc group will be visible in the 1300-1200 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H (Amide/Urethane) | 3400 - 3200 |
| C-H (Aromatic/Aliphatic) | 3100 - 2850 |
| C=O (Carboxylic Acid) | ~1710 |
| C=O (Boc Urethane) | ~1690 |
| C=O (Carbamoyl Amide) | ~1670 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation
Mass spectrometry is a crucial analytical technique for determining the molecular weight and for obtaining structural information through fragmentation analysis. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be employed to obtain the molecular ion peak.
The fragmentation pattern in tandem mass spectrometry (MS/MS) is highly predictable for Boc-protected amino acids. nih.gov Common fragmentation pathways include the loss of isobutylene (B52900) (56 Da) from the Boc group, and the loss of the entire Boc group (100 Da). doaj.orgreddit.com The subsequent fragmentation of the remaining amino acid core would provide further structural confirmation. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (Predicted) | Description |
|---|---|---|
| [M+H]⁺ | 309.14 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 253.10 | Loss of isobutylene |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound is currently available in public databases, analysis of related structures, such as derivatives of Boc-phenylalanine, can offer valuable insights. nih.govrsc.org
Emerging Spectroscopic Methods in Characterization
Beyond the conventional spectroscopic techniques, several emerging methods are proving to be valuable for the detailed characterization of amino acids and their derivatives.
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information, even for molecules at very low concentrations. It has shown promise in differentiating between amino acid enantiomers and could be applied to study the conformational details and intermolecular interactions of this compound. spectroscopyonline.com
Terahertz Spectroscopy: This technique probes low-frequency vibrational modes in molecules, which are often related to collective motions and intermolecular interactions. Terahertz spectroscopy has been used to analyze L-phenylalanine and its derivatives and could offer unique insights into the solid-state packing and hydrogen-bonding networks of this compound. researchgate.net
Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions based on their size and shape in the gas phase before mass analysis. IM-MS could be used to study the conformational landscape of this compound ions and to separate and characterize different adducts that may form.
Conformational Analysis of Boc L 2 Carbamoylphenylalanine
Theoretical and Computational Approaches
Computational chemistry offers powerful tools to predict and analyze the conformational landscape of molecules. These methods provide insights into the relative energies of different conformers and the energy barriers to their interconversion.
Quantum Mechanical (QM) Calculations, including Density Functional Theory (DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the stable conformations of a molecule and their relative energies. nih.govmdpi.com For Boc-L-2-Carbamoylphenylalanine, a systematic conformational search would be performed by rotating the key dihedral angles, including the N-Cα (φ), Cα-C' (ψ), and the Cβ-Cγ (χ1) bonds, as well as the rotation around the amide bond of the carbamoyl (B1232498) group and the urethane (B1682113) bond of the Boc group.
The presence of the ortho-carbamoyl group is expected to introduce significant steric hindrance, which will likely limit the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, influencing the preferred orientation of the phenyl ring. nih.gov DFT calculations can predict the geometries and energies of the resulting rotamers. It is anticipated that conformers allowing for intramolecular hydrogen bonding between the carbamoyl group and the amino acid backbone would be among the more stable structures. A computational investigation of L-phenylalanine has shown a variety of non-covalent interactions, such as hydrogen bonds and NH-π interactions, govern the stability of its conformations. nih.govresearchgate.net
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT (Note: The following data is illustrative and represents the type of results expected from a DFT analysis.)
| Conformer | Key Dihedral Angles (φ, ψ, χ1) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| A | -120°, 140°, 60° | 0.00 | Intramolecular H-bond (Carbamoyl NH to Boc C=O) |
| B | -80°, -70°, 180° | 1.25 | Steric repulsion between Boc and phenyl ring |
| C | -150°, 150°, -60° | 2.10 | Gauche interaction between carbamoyl and backbone |
Molecular Dynamics (MD) Simulations for Dynamic Conformations
While QM calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated environment, such as in a solvent. nih.govnih.gov MD simulations for this compound would reveal the accessible conformational space and the frequency of transitions between different conformational states. These simulations can highlight the flexibility of the molecule and the influence of solvent on its conformational preferences. The trajectories from MD simulations can be analyzed to generate Ramachandran-like plots for the φ and ψ dihedral angles, providing a visual representation of the sampled conformations. arxiv.org
Experimental Conformational Studies
Experimental techniques are crucial for validating the predictions from computational models and providing a real-world picture of the molecule's conformation in solution.
NMR-Based Conformational Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental method for conformational analysis in solution. mdpi.com For this compound, 1D and 2D NMR experiments would provide valuable information. Key parameters include:
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation. mdpi.com
Coupling Constants (J-couplings): Three-bond proton-proton coupling constants (³J) can be used to estimate dihedral angles via the Karplus equation. For instance, the ³J(H-N, H-α) coupling constant can provide information about the φ dihedral angle.
Table 2: Representative ¹H NMR Data for Conformational Analysis of Phenylalanine Derivatives (Note: This table presents typical NMR parameters and is for illustrative purposes.)
| Parameter | Observed Value | Conformational Implication |
|---|---|---|
| ³J(H-N, H-α) | 8.5 Hz | Suggests a specific range for the φ dihedral angle, indicative of a particular backbone conformation. |
| NOE between Boc protons and phenyl ring protons | Present | Indicates proximity, suggesting a folded conformation where the Boc group is near the aromatic side chain. |
Influence of the Boc Protecting Group on Rotational Isomers and Energy Barriers
The tert-butoxycarbonyl (Boc) protecting group significantly influences the conformational landscape of amino acids. The urethane amide bond of the Boc group can exist in both cis and trans conformations, in contrast to the strong preference for the trans conformation in peptide bonds. The energy barrier for rotation around the C-N bond of the urethane is relatively low, often leading to the presence of both rotamers in solution, which can be observed as distinct sets of signals in the NMR spectrum. mdpi.com The bulky nature of the Boc group can also sterically hinder the rotation of the amino acid side chain, thereby influencing the population of different χ1 rotamers.
Impact of Conformation on Reactivity and Biological Recognition
The preferred conformation of this compound has direct implications for its chemical reactivity and its ability to interact with biological targets. The spatial orientation of the carboxylic acid and the N-terminal Boc group will affect its reactivity in peptide coupling reactions. For instance, a conformation that sterically shields the carboxylic acid could lead to slower reaction rates.
In the context of biological recognition, the conformation of the amino acid derivative is paramount. The specific 3D arrangement of the phenyl ring, the carbamoyl group, and the amino acid backbone determines how the molecule fits into a binding pocket of a protein or receptor. Substituents on the phenyl ring of phenylalanine are known to affect its interaction with transporters and enzymes. nih.gov The conformational constraints imposed by the ortho-carbamoyl group and the Boc protecting group will therefore play a crucial role in defining the molecule's biological activity profile.
Reactivity Studies and Reaction Mechanisms
Deprotection Strategies for the Boc Group
The removal of the Boc protecting group is a critical step in peptide synthesis, enabling the elongation of the peptide chain. The acid-labile nature of the Boc group is the cornerstone of its utility.
Acid-Labile Deprotection Mechanisms
The deprotection of the Boc group from Boc-L-2-Carbamoylphenylalanine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to release the free amine of the 2-carbamoylphenylalanine residue and carbon dioxide. total-synthesis.comjk-sci.com
Protonation: The acid protonates the carbonyl oxygen of the Boc group.
Formation of tert-butyl cation: The protonated Boc group undergoes unimolecular cleavage to form a resonance-stabilized carbamic acid and a tert-butyl cation.
Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free α-amino group and carbon dioxide.
Commonly employed acidic reagents for Boc deprotection include trifluoroacetic acid (TFA), often used as a 50% solution in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane. masterorganicchemistry.comacsgcipr.org The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups within the peptide sequence.
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Concentration | Solvent |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) |
| Hydrogen Chloride (HCl) | 4 M | Dioxane |
| Methanesulfonic acid | Neat or in organic solvent | - |
| p-Toluenesulfonic acid | In organic solvent | - |
A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic side chains, such as the indole (B1671886) ring of tryptophan or the thioether of methionine, by the liberated tert-butyl cation. To mitigate this, scavengers like anisole, thioanisole, or triethylsilane are often added to the deprotection cocktail to trap the electrophilic tert-butyl cation. acsgcipr.org While the carbamoyl (B1232498) group in this compound is generally not considered highly nucleophilic, the inclusion of scavengers is a standard precautionary measure in Boc-based solid-phase peptide synthesis (SPPS).
Selectivity in Deprotection with Orthogonal Protecting Groups
In the synthesis of complex peptides, it is often necessary to employ multiple protecting groups for different functional moieties. The concept of "orthogonal protection" is crucial, wherein one type of protecting group can be selectively removed without affecting others. masterorganicchemistry.com The Boc group is a key component of many orthogonal protection strategies due to its acid lability, which contrasts with the base lability of the fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-lability of the benzyloxycarbonyl (Cbz) group.
For a peptide containing a this compound residue alongside other amino acids with side chains protected by base-labile or hydrogenolysis-labile groups, the Boc group can be selectively removed using acidic conditions while leaving the other protecting groups intact. For instance, if a lysine (B10760008) residue in the peptide is protected with an Fmoc group, treatment with TFA will deprotect the N-terminus of the 2-carbamoylphenylalanine residue without affecting the Fmoc group. Conversely, treatment with a mild base like piperidine (B6355638) would remove the Fmoc group while leaving the Boc group untouched. This orthogonality allows for precise control over the sequence of bond formation.
Table 2: Orthogonality of Common Amino Protecting Groups
| Protecting Group | Cleavage Condition | Stability |
| Boc | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis |
| Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |
| Cbz | Hydrogenolysis (e.g., H₂/Pd) | Stable to mild acid and base |
Peptide Bond Formation with Carbamoylphenylalanine Residue
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. wikipedia.org This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group.
Coupling Reagent Selection and Efficiency
Following the deprotection of the Boc group from this compound, the newly liberated α-amino group can act as a nucleophile to attack the activated carboxyl group of the incoming amino acid. A wide array of coupling reagents has been developed to facilitate this reaction with high efficiency and minimal side reactions. These reagents essentially convert the carboxylic acid into a more reactive species, such as an active ester or an anhydride.
Common classes of coupling reagents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization.
Phosphonium Salts: Such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP).
Uronium/Aminium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
The choice of coupling reagent can be influenced by factors such as the steric hindrance of the amino acids being coupled and the desired reaction kinetics. For the coupling of an incoming Boc-protected amino acid to the N-terminus of a deprotected 2-carbamoylphenylalanine residue, standard coupling reagents like HBTU or HATU are generally effective. peptide.com The efficiency of the coupling reaction is typically monitored using a qualitative test, such as the ninhydrin (B49086) test, to ensure complete acylation of the free amino group.
Minimization of Epimerization in Peptide Coupling Reactions
A significant challenge in peptide synthesis is the potential for epimerization (racemization) of the chiral α-carbon of the activated amino acid during the coupling step. This is particularly a concern for all amino acids except glycine (B1666218), which is achiral, and proline, where the cyclic structure restricts epimerization. Epimerization can occur via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can then tautomerize to a resonance-stabilized and achiral form before reacting with the amino component.
To minimize epimerization, several strategies are employed:
Use of Additives: Additives like HOBt and HOAt can react with the activated carboxyl group to form active esters that are less prone to oxazolone (B7731731) formation.
Choice of Base: The choice and amount of base used in the coupling reaction are critical. Tertiary amines with significant steric hindrance, such as diisopropylethylamine (DIPEA), are often preferred as they are less likely to abstract the α-proton of the activated amino acid.
Pre-activation Time: Minimizing the time between the activation of the carboxylic acid and its reaction with the amine component can reduce the opportunity for epimerization.
While no specific studies on the epimerization of this compound during peptide coupling are readily available, the general principles of epimerization control would apply. The steric and electronic effects of the 2-carbamoylphenyl group are not expected to significantly increase the risk of epimerization compared to other aromatic amino acids like phenylalanine itself.
Side-Chain Reactivity of the Carbamoyl Group in Derivatization
The carbamoyl group (-CONH₂) on the phenyl ring of 2-carbamoylphenylalanine presents a site for potential side reactions or deliberate derivatization. Under the standard conditions of Boc-SPPS, the carbamoyl group is generally stable. It is not susceptible to the acidic conditions used for Boc deprotection or the basic conditions used for Fmoc deprotection.
However, the carbamoyl group can potentially undergo certain reactions under specific conditions. For instance, strong dehydrating conditions could potentially convert the amide to a nitrile, although such conditions are not typically employed in standard peptide synthesis.
More relevant is the potential for the carbamoyl group to be a target for derivatization to introduce further functionality into the peptide. For example, the amide nitrogen could potentially be alkylated or acylated, although this would likely require harsh conditions and may not be readily achievable in the context of a growing peptide chain on a solid support. The primary amide also offers a handle for reactions such as the Hofmann rearrangement, though the feasibility of such a transformation on a resin-bound peptide would require careful investigation.
In the context of medicinal chemistry, the carbamoyl group could be a key pharmacophoric feature or a point for modification to modulate the biological activity of the resulting peptide. However, detailed studies on the specific derivatization reactions of the carbamoyl side chain of this compound within a peptide sequence are not widely reported in the available literature.
Applications in Peptide Chemistry and Biomolecule Synthesis
Incorporation into Complex Peptide Sequences
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), valued for its stability under a range of coupling conditions and its clean removal with mild acid. The availability of Boc-L-2-Carbamoylphenylalanine allows for its seamless integration into standard Boc-SPPS protocols, enabling the synthesis of complex peptide sequences containing this modified phenylalanine residue.
The design of peptides with modified phenylalanine residues, such as 2-carbamoylphenylalanine, can be driven by the desire to introduce specific structural constraints or functional groups. The carbamoyl (B1232498) group, with its hydrogen bond donor and acceptor capabilities, can participate in intramolecular or intermolecular interactions, potentially influencing the peptide's conformation and its binding to biological targets. The synthesis of such peptides would follow established Boc-SPPS methodologies, where this compound is activated and coupled to the growing peptide chain on a solid support.
Table 1: Hypothetical Peptide Sequences Incorporating 2-Carbamoylphenylalanine (Phe(2-CONH₂))
| Peptide Sequence | Rationale for Phe(2-CONH₂) Incorporation | Potential Application |
| Ac-Tyr-Phe(2-CONH₂) **-Gly-Phe-Met-NH₂ | Introduction of a hydrogen bonding group to mimic a key interaction in a receptor binding site. | Receptor Agonist/Antagonist |
| H-Gly-Phe(2-CONH₂) -Leu-Ser-Ala-Lys-Gly-OH | To induce a specific turn conformation through intramolecular hydrogen bonding. | Stabilized Peptide Secondary Structure |
| Biotin-PEG-Phe(2-CONH₂) **-Val-Ala-Asp-Cys-NH₂ | The carbamoyl group could serve as a potential handle for further modification or interaction studies. | Bioconjugation and Probe Development |
Role in the Synthesis of Non-Canonical Amino Acid-Containing Peptides
This compound is itself a non-canonical amino acid. Its use in peptide synthesis is a direct application of the broader field of incorporating ncAAs to expand the chemical diversity of peptides. The synthesis of peptides containing such modified residues allows for the exploration of novel structure-activity relationships and the development of peptidomimetics with improved pharmacological properties. The carbamoyl functionality can be considered a bioisostere for other chemical groups, enabling the fine-tuning of a peptide's biological activity.
Strategies for Bioconjugation Using this compound
While the carbamoyl group is generally considered stable, its chemical reactivity is limited compared to other functional groups typically used for bioconjugation. However, its presence could potentially be exploited in more specialized bioconjugation strategies. For instance, enzymatic modifications targeting the amide bond or chemical transformations under specific conditions could be envisioned. More commonly, the incorporation of this compound would be part of a larger peptide scaffold that includes other reactive handles, such as lysine (B10760008), cysteine, or azido-functionalized amino acids, for targeted bioconjugation. The primary role of the 2-carbamoylphenylalanine residue in this context would be to modulate the peptide's structure and properties rather than to serve as the direct point of conjugation.
Applications in Protein Engineering and Design
The principles of protein engineering and design can be extended to incorporate non-canonical amino acids like 2-carbamoylphenylalanine to create proteins with novel functions. By genetically encoding this amino acid, it could be introduced at specific sites within a protein structure. The carbamoyl group could then act as an internal probe, a catalyst for a specific reaction, or a key residue for molecular recognition. The steric and electronic perturbations introduced by 2-carbamoylphenylalanine could be used to fine-tune enzyme activity, alter substrate specificity, or enhance protein stability.
Table 2: Potential Applications of 2-Carbamoylphenylalanine in Protein Engineering
| Application Area | Rationale | Example |
| Enzyme Design | The carbamoyl group could participate in the catalytic mechanism or substrate binding. | Introduction into the active site of an amidase to modulate its activity. |
| Protein Stability | Intramolecular hydrogen bonding involving the carbamoyl group could stabilize the folded state. | Substitution of a surface-exposed hydrophobic residue to enhance solubility and stability. |
| Biomaterial Development | The hydrogen bonding capacity of the carbamoyl group could promote self-assembly into ordered structures. | Incorporation into peptide sequences designed to form hydrogels or nanofibers. |
| Drug Discovery | As a component of a peptide therapeutic, it could enhance binding affinity and selectivity. | Design of peptide-based inhibitors where the carbamoyl group makes a critical contact with the target protein. |
Note: This table presents hypothetical applications based on the chemical properties of the carbamoyl group, as specific research on the use of 2-carbamoylphenylalanine in protein engineering was not found.
Medicinal Chemistry Research and Drug Discovery Applications
Design and Synthesis of Peptidomimetics Derived from Boc-L-2-Carbamoylphenylalanine
The incorporation of non-canonical amino acids like this compound is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase or solution-phase peptide synthesis.
Exploration of Conformational Constraints in Peptidomimetic Design
The introduction of substituents on the phenyl ring of phenylalanine can significantly influence the conformational landscape of a peptide. The ortho-carbamoyl group in this compound can induce specific torsional angle preferences (phi, psi, and chi angles) through steric hindrance and potential intramolecular hydrogen bonding interactions with the peptide backbone or adjacent side chains. This pre-organization of the peptide structure can lock it into a bioactive conformation, which is crucial for high-affinity binding to a biological target.
Table 1: Predicted Conformational Effects of Ortho-Substitution on Phenylalanine in Peptides
| Substituent Position | Potential Interactions | Predicted Impact on Peptide Conformation |
| Ortho (e.g., -CONH2) | Steric hindrance with peptide backbone; Potential for intramolecular H-bonding. | Restriction of χ1 and χ2 torsions; Stabilization of specific turn or helical structures. |
| Meta | Less steric clash with the backbone compared to ortho. | Moderate influence on side-chain orientation. |
| Para | Minimal steric interaction with the peptide backbone. | Least impact on backbone conformation, primarily influences receptor-ligand interactions. |
This table is based on general principles of peptide chemistry and studies of analogous substituted phenylalanine derivatives.
Strategies for Modulating Biological Activity
The carbamoyl (B1232498) group at the ortho position is not merely a steric bulky group; its hydrogen bonding capabilities (one donor and one acceptor site) can be strategically employed to modulate biological activity. This group can form additional interactions with a target receptor, potentially increasing binding affinity and specificity.
Scaffold Development in Drug Discovery
Beyond its use in linear or cyclic peptidomimetics, the carbamoylphenylalanine moiety can serve as a core structural motif, or scaffold, for the development of entirely new classes of small molecule drugs.
Identification of Novel Molecular Scaffolds Bearing the Carbamoylphenylalanine Moiety
The phenylalanine scaffold itself is considered a "privileged structure" in medicinal chemistry, as it is present in numerous biologically active compounds. tandfonline.com The addition of a carbamoyl group provides a handle for further chemical modifications, allowing for the creation of diverse compound libraries. For instance, the carbamoyl nitrogen could be part of a heterocyclic ring system, leading to novel benzimidazole (B57391) or quinazolinone-based scaffolds. These new scaffolds can present the key pharmacophoric elements in different spatial arrangements, potentially leading to the discovery of compounds with novel biological activities.
Scaffold Hopping and Chemotype Switching Strategies
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with different core frameworks. nih.gov The goal is often to find new intellectual property, improve pharmacokinetic properties, or overcome toxicity issues associated with an existing chemical series.
Starting from a known phenylalanine-containing bioactive compound, a medicinal chemist could employ scaffold hopping to replace the phenylalanine core with a 2-carbamoylphenylalanine-derived scaffold. This could involve, for example, replacing a simple phenyl ring with a more complex heterocyclic system that maintains the key interactions of the original molecule while introducing the potential for new, beneficial interactions via the carbamoyl group. This approach has been successfully used to develop new drug candidates for a wide range of therapeutic targets.
Contribution to Focused Chemical Libraries
Focused chemical libraries are collections of compounds designed to interact with a specific target or target family, such as kinases or G-protein coupled receptors. rsc.org The inclusion of non-canonical amino acids like this compound in these libraries significantly expands the chemical space that can be explored.
By incorporating this building block into combinatorial synthesis efforts, researchers can generate libraries of peptides or small molecules with unique structural features. The presence of the carbamoyl group can lead to compounds with altered physicochemical properties, such as solubility and polarity, compared to their unsubstituted phenylalanine counterparts. Screening these focused libraries can lead to the identification of novel hit compounds with desired biological activities. The use of unique building blocks is a critical strategy for discovering first-in-class medicines. rsc.org
Table 2: Potential Applications of this compound in Drug Discovery
| Application Area | Rationale for Use | Potential Advantage |
| Peptidomimetic Design | Induce conformational constraints; Introduce new H-bonding interactions. | Increased potency, selectivity, and metabolic stability. |
| Scaffold Development | Serve as a core for novel heterocyclic systems. | Access to new chemical space and intellectual property. |
| Focused Libraries | Expand structural diversity of screening compounds. | Higher probability of identifying novel hit compounds. |
This table outlines potential applications based on the chemical properties of the compound and established principles in medicinal chemistry.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful strategy for rapidly synthesizing a large number of diverse compounds, known as a library. americanpeptidesociety.orgnih.gov this compound serves as a key building block in these synthetic campaigns. Using techniques like solid-phase synthesis, this amino acid derivative can be incorporated into peptide or small-molecule scaffolds.
One common method is the "split-and-pool" synthesis approach, which allows for the creation of vast one-bead-one-compound (OBOC) libraries. nih.gov In a hypothetical library synthesis, this compound could be used as a foundational element (A1). This core would then be systematically combined with a diverse set of other building blocks (B1-B3 and C1-C3) in subsequent reaction steps. The result is a large collection of related but structurally distinct molecules, each of which can be screened for biological activity.
Table 1: Illustrative Combinatorial Library Generation Using this compound as a Core Scaffold
| Library Position 1 | Library Position 2 | Library Position 3 | Resulting Compound Structure |
| This compound | Building Block B1 | Building Block C1 | A1-B1-C1 |
| This compound | Building Block B1 | Building Block C2 | A1-B1-C2 |
| This compound | Building Block B1 | Building Block C3 | A1-B1-C3 |
| This compound | Building Block B2 | Building Block C1 | A1-B2-C1 |
| This compound | Building Block B2 | Building Block C2 | A1-B2-C2 |
| This compound | Building Block B2 | Building Block C3 | A1-B2-C3 |
| This compound | Building Block B3 | Building Block C1 | A1-B3-C1 |
| This compound | Building Block B3 | Building Block C2 | A1-B3-C2 |
| This compound | Building Block B3 | Building Block C3 | A1-B3-C3 |
This systematic approach enables the exploration of a wide chemical space around the central carbamoylphenylalanine core to identify novel hits. nih.gov
In Silico Library Design for Target-Specific Screening
Before synthesis, computational or in silico methods are often used to design "virtual" libraries. nih.gov This approach saves resources by prioritizing compounds that are most likely to be active against a specific biological target. This compound can be used as a scaffold in these virtual libraries. Its three-dimensional structure is used as a starting point, and various chemical groups are computationally added to explore potential interactions with a target protein's binding site.
For example, a virtual library could be designed to discover inhibitors of a hypothetical enzyme, "Protease X." The this compound core might be selected because the 2-carbamoyl group is predicted to form a key hydrogen bond with an amino acid residue like asparagine in the enzyme's active site. A virtual library would then be generated by computationally attaching a wide range of R-groups to explore other binding pockets.
Table 2: Example of a Virtual Library Designed Around a this compound Scaffold
| Core Scaffold | R1 Group (Virtual) | R2 Group (Virtual) | Predicted Binding Affinity (Score) |
| This compound | -H | -Cyclohexyl | 7.8 |
| This compound | -CH3 | -Phenyl | 8.2 |
| This compound | -H | -4-Fluorophenyl | 8.9 |
| This compound | -CH3 | -Indole | 9.5 |
Compounds with the highest predicted binding scores would then be prioritized for actual chemical synthesis and biological testing. nih.gov
Preclinical Research and Biological Evaluation of Derivatives
Once a library of compounds based on the this compound scaffold is synthesized, the derivatives undergo rigorous preclinical evaluation to determine their biological activity and establish structure-activity relationships.
In Vitro Studies of Novel Compounds
In vitro studies are the first step in evaluating the biological effects of the newly synthesized compounds. These experiments are conducted in a controlled laboratory setting, typically using isolated enzymes, cells, or tissues. mdpi.com For a library of this compound derivatives designed to inhibit "Protease X," a standard enzymatic assay would be used to measure the concentration of each compound required to inhibit the enzyme's activity by 50% (the IC50 value).
The results of such a study would allow researchers to identify the most potent compounds from the library.
Table 3: Hypothetical In Vitro Activity of this compound Derivatives Against "Protease X"
| Compound ID | R1 Modification | R2 Modification | IC50 (nM) |
| JPC-001 | -H | -Cyclohexyl | 850 |
| JPC-002 | -H | -Phenyl | 420 |
| JPC-003 | -H | -4-Fluorophenyl | 150 |
| JPC-004 | -H | -3,4-Dichlorophenyl | 75 |
| JPC-005 | -Methyl | -Phenyl | 910 |
| JPC-006 | -Methyl | -4-Fluorophenyl | 330 |
| JPC-007 | -H (Amide modified to -CN) | -4-Fluorophenyl | >10,000 |
| JPC-008 | -H (Amide modified to -COOH) | -4-Fluorophenyl | 2,500 |
From this hypothetical data, compounds JPC-003 and particularly JPC-004 emerge as promising candidates for further investigation due to their low nanomolar potency.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) analysis is performed to understand how specific changes in a molecule's structure affect its biological activity. nih.govnih.gov By comparing the potency of related compounds, researchers can deduce which chemical features are important for target binding and efficacy.
Based on the data in Table 3, a preliminary SAR for this series of inhibitors can be established:
R2 Phenyl Ring: The presence of a phenyl ring at the R2 position (JPC-002) is superior to an aliphatic cyclohexyl group (JPC-001).
Substitution on the Phenyl Ring: Electron-withdrawing substituents on the phenyl ring significantly enhance potency. A single fluoro group (JPC-003) improves activity, and two chloro groups (JPC-004) provide the highest potency in this series.
R1 Modification: The addition of a methyl group at the R1 position (JPC-005, JPC-006) appears to be detrimental to activity compared to the unsubstituted analogs (JPC-002, JPC-003).
Carbamoyl Group Importance: Modification of the core 2-carbamoyl group to either a nitrile (-CN) or a carboxylic acid (-COOH) leads to a dramatic loss of activity (JPC-007, JPC-008). This suggests the carbamoyl group is critical for binding, likely acting as a key hydrogen bond donor.
Table 4: Summary of Structure-Activity Relationship Findings
| Molecular Region | Structural Modification | Impact on Activity | Inference |
| R2 Position | Phenyl vs. Cyclohexyl | Phenyl is preferred | Aromatic interactions are likely important for binding. |
| R2 Phenyl Ring | Addition of electron-withdrawing groups (F, Cl) | Increases potency | Enhances binding, possibly through electronic or steric effects in the active site. |
| R1 Position | Addition of a methyl group | Decreases potency | Suggests steric hindrance at this position, interfering with optimal binding. |
| 2-Carbamoylphenyl | Modification of the amide | Abolishes activity | The amide group is essential for target recognition, likely forming a critical hydrogen bond. |
These SAR insights are crucial for the next phase of drug discovery, guiding the rational design of more potent and selective second-generation compounds.
Computational Studies in Drug Design and Optimization
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule to its macromolecular target. For Boc-L-2-Carbamoylphenylalanine, these methods would be employed to understand how it interacts with a specific protein receptor, enzyme, or other biological targets.
The process begins with the generation of a three-dimensional structure of this compound, which can be accomplished using various molecular modeling software. Concurrently, a 3D structure of the target protein is obtained, typically from crystallographic or NMR data, or through homology modeling if an experimental structure is unavailable.
Molecular docking simulations would then be performed to place the conformers of this compound into the binding site of the target protein. These simulations utilize scoring functions to estimate the binding affinity for different poses, predicting the most favorable binding mode. The results of such a hypothetical docking study could be summarized as shown in Table 1.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein This table is for illustrative purposes only and does not represent actual experimental data.
| Target Protein | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Hypothetical Kinase A | ATP-binding pocket | -8.5 | LYS72, GLU91, LEU148 |
| Hypothetical Protease B | Catalytic site | -7.9 | ASP25, GLY27, ILE50 |
| Hypothetical Receptor C | Ligand-binding domain | -9.2 | TYR101, SER214, PHE256 |
Virtual Screening and Ligand-Based Drug Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, ligand-based drug design methods could be used to find other molecules with similar properties.
Ligand-based virtual screening relies on the principle that molecules with similar structures are likely to have similar biological activities. This approach involves creating a model based on the known active ligand (in this case, this compound) and then screening virtual compound databases for molecules that match this model. Common methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.
A pharmacophore model would identify the essential steric and electronic features of this compound that are responsible for its biological activity. This model would then be used as a 3D query to search for other compounds that possess a similar arrangement of these features. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Prediction of Molecular Interactions and Binding Affinities
A crucial aspect of computational drug design is the accurate prediction of molecular interactions and binding affinities. For this compound, various computational methods can be employed to provide a detailed understanding of its interaction with a target protein and to quantify the strength of this interaction.
The prediction of molecular interactions involves analyzing the non-covalent forces between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, ionic interactions, and van der Waals forces. These interactions are critical for the stability of the protein-ligand complex.
More advanced computational methods, such as molecular dynamics (MD) simulations, can be used to study the dynamic behavior of the this compound-protein complex over time. MD simulations provide insights into the stability of the binding pose and can reveal the role of solvent molecules in the binding process.
The binding affinity is often quantified by the binding free energy. Computational methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions of binding affinities compared to the scoring functions used in molecular docking. A hypothetical summary of predicted binding affinities for derivatives of this compound is presented in Table 2.
Table 2: Hypothetical Predicted Binding Affinities of this compound Derivatives This table is for illustrative purposes only and does not represent actual experimental data.
| Compound | Modification | Predicted Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| This compound | - | -8.1 |
| Derivative 1 | Methylation of carbamoyl (B1232498) group | -8.5 |
| Derivative 2 | Halogenation of phenyl ring | -9.0 |
| Derivative 3 | Replacement of Boc group | -7.5 |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies
The efficient and stereoselective synthesis of Boc-L-2-Carbamoylphenylalanine is a critical first step towards its broader application. While L-2-carbamoylphenylalanine has been cited in patent literature, detailed synthetic procedures for its Boc-protected form are not extensively documented. Future research will likely focus on developing novel and scalable synthetic routes.
One emerging area of interest is the use of advanced catalytic systems for the direct and regioselective functionalization of the phenylalanine scaffold. This could involve transition-metal-catalyzed C-H activation to introduce the carbamoyl (B1232498) group at the ortho position of the phenyl ring. Such methods would offer a more atom-economical and efficient alternative to traditional multi-step synthetic sequences.
Furthermore, enzymatic and chemo-enzymatic approaches are gaining traction for the synthesis of non-natural amino acids. Biocatalysts could offer high stereoselectivity, avoiding the need for chiral resolutions. The development of engineered enzymes capable of recognizing and modifying the phenylalanine backbone at the C2 position of the aromatic ring would be a significant advancement.
Finally, flow chemistry presents a promising platform for the synthesis of this compound. Continuous-flow reactors can offer precise control over reaction parameters, leading to improved yields, purity, and safety, particularly for reactions that are difficult to scale up in batch processes.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic C-H Activation | High efficiency, atom economy | Development of ortho-selective catalysts |
| Biocatalysis | High stereoselectivity, mild conditions | Engineering of specific enzymes |
| Flow Chemistry | Improved control, scalability, safety | Optimization of reaction conditions in continuous flow |
Advanced Applications in Targeted Therapeutics and Diagnostics
The incorporation of this compound into peptides and small molecules could lead to advanced applications in targeted therapeutics and diagnostics. The carbamoyl group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity and specificity of a molecule to its biological target.
In the realm of targeted therapeutics , peptides containing this unnatural amino acid could be designed as inhibitors of specific enzymes or as modulators of protein-protein interactions. The conformational constraints imposed by the ortho-substituted phenyl ring might lead to peptides with increased resistance to proteolytic degradation, a key challenge in peptide-based drug development. For example, constrained phenylalanine analogues have been explored in the development of proteasome inhibitors for cancer therapy.
For diagnostics , this compound could be a valuable building block for the synthesis of peptide-based imaging agents and biosensors. The unique structural motif could be recognized by specific cellular transporters or receptors, allowing for targeted delivery of a diagnostic payload. For instance, unnatural amino acids are being leveraged to create PET imaging agents for tumor detection with high specificity. The carbamoyl moiety could also be a site for the attachment of fluorescent dyes or radiolabels.
| Application Area | Potential Role of this compound | Example from Related Research |
| Targeted Therapeutics | Enhance binding affinity, improve metabolic stability | Constrained phenylalanine in proteasome inhibitors |
| Diagnostics | Building block for targeted imaging agents | Unnatural amino acids in PET imaging for oncology |
Exploration of New Biological Targets for Carbamoylphenylalanine-Containing Molecules
A key area of future research will be the identification and validation of new biological targets for molecules incorporating this compound. The unique three-dimensional structure conferred by this amino acid could enable interaction with targets that are challenging for natural amino acid-based ligands.
One promising area is the targeting of integrins , which are cell surface receptors involved in cell adhesion and signaling. Peptide antagonists of integrins are being investigated for the treatment of inflammatory diseases and cancer. The carbamoylphenylalanine moiety could be designed to mimic a key binding motif, leading to potent and selective integrin antagonists.
Another potential class of targets are transporters , such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. Phenylalanine derivatives are known to interact with LAT1, and the introduction of a carbamoyl group could modulate this interaction for targeted drug delivery into tumors.
Furthermore, the exploration of allosteric binding sites on enzymes and receptors is a rapidly growing field in drug discovery. The conformational rigidity of peptides containing this compound might favor binding to these less-conserved sites, offering a new modality for therapeutic intervention.
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel molecules like this compound. These computational tools can accelerate the development process at multiple stages.
In the area of synthetic methodology , AI algorithms can predict optimal reaction conditions and even suggest novel synthetic pathways, reducing the time and resources required for experimental work.
For drug design , ML models can be trained to predict the biological activity and pharmacokinetic properties of peptides containing this unnatural amino acid. This allows for the in silico screening of large virtual libraries to identify the most promising candidates for synthesis and testing. Generative AI models can even design entirely new peptide sequences with desired therapeutic profiles.
Furthermore, AI can be employed to analyze complex biological data to identify new biological targets . By integrating data from genomics, proteomics, and chemical biology, machine learning algorithms can uncover novel disease-associated targets that could be modulated by molecules containing this compound.
| AI/ML Application | Specific Task | Potential Impact |
| Synthetic Planning | Prediction of optimal reaction conditions and pathways | Accelerated development of efficient syntheses |
| Drug Design | Prediction of bioactivity and ADMET properties | Rapid identification of promising therapeutic candidates |
| Target Identification | Analysis of large-scale biological data | Discovery of novel biological targets for intervention |
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the solubility of Boc-L-2-Carbamoylphenylalanine in different solvents?
- Methodology : Use a gravimetric or UV-Vis spectrophotometric approach. Prepare saturated solutions in solvents (e.g., DMSO, water, ethanol) at controlled temperatures (25°C ± 0.5°C). Centrifuge to remove undissolved particles, then quantify dissolved compound via UV absorbance at λmax (determined experimentally). Validate with HPLC for purity checks .
- Significance : Solubility impacts crystallization, formulation, and biological assay design.
Q. How should this compound be stored to ensure stability?
- Guidelines : Store at 0–6°C in airtight, light-protected containers under inert gas (argon/nitrogen). Monitor stability via periodic NMR or LC-MS to detect decomposition (e.g., carbamate group hydrolysis). Include purity certificates and batch numbers for traceability .
Q. What are the standard protocols for synthesizing and characterizing this compound?
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Boc protection. Couple 2-carbamoylphenylalanine to resin, followed by Boc-group introduction.
- Characterization : Confirm structure via H/C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl), FTIR (amide I band ~1650 cm), and HRMS. Report retention time and purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can this compound be integrated into enzyme kinetic studies to probe active-site interactions?
- Experimental Design : Use stopped-flow kinetics or surface plasmon resonance (SPR) to measure binding affinity () and catalytic efficiency (). Compare with non-carbamoylated analogs to assess steric/electronic effects. Include negative controls (e.g., D-enantiomer) to validate specificity .
- Data Analysis : Apply Michaelis-Menten or Hill equation models. Use ANOVA to test significance of rate differences between substrates.
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?
- Resolution Strategy : Cross-validate with multiple techniques (e.g., 2D NMR for conformation, X-ray for absolute configuration). Consider solvent effects in NMR vs. solid-state crystallography. Use DFT calculations to model electronic environments and reconcile discrepancies .
Q. What frameworks ensure methodological rigor when designing studies involving this compound?
- Application of FINER Criteria :
- Feasible : Pilot-scale synthesis to confirm yield (>50 mg) and purity (>95%).
- Novel : Compare with literature analogs (e.g., Boc-L-4-cyanophenylalanine ) to justify uniqueness.
- Ethical : Adopt green chemistry principles (e.g., solvent recycling) for synthesis.
- Relevant : Link to broader applications (e.g., peptide-based drug discovery) .
Q. How can reproducibility be ensured in this compound synthesis across labs?
- Documentation : Provide step-by-step protocols in supplementary materials, including reaction times, temperatures, and troubleshooting notes (e.g., Boc deprotection under acidic conditions). Share raw spectral data in public repositories (e.g., Zenodo) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
